REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.C(OCC)(=O)CC(C)=O.[NH:20]1[CH2:25][CH2:24]C[CH2:22][CH2:21]1.CC(C)([O-])C.[K+]>C(O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]1[CH2:24][CH2:25][NH:20][CH2:21][CH2:22]1 |f:3.4|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1.5 hours the mixture totally solidified
|
Duration
|
1.5 h
|
Type
|
WAIT
|
Details
|
was left for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
the pricipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
finally dried in vacuo
|
Type
|
ADDITION
|
Details
|
All of the thus obtained solid product (325 g) was added in small portions during one hour to a solution of potassium hydroxide (260 g) in water (320 ml)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
kept at 80-90° C
|
Type
|
STIRRING
|
Details
|
After stirring for further two hours at 80°
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
water (2000 ml) and diethyl ether (1000 ml) were added
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
ADDITION
|
Details
|
To the remaining aqueous solution was added ice and concentrated hydrochloric acid until pH<1
|
Type
|
STIRRING
|
Details
|
After stirring for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
A mixture of the pentane-dicarboxylic acid (97 g) and urea (28 g)
|
Type
|
TEMPERATURE
|
Details
|
was heated at 160-165° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 70° C.
|
Type
|
ADDITION
|
Details
|
ethanol (150 ml) was added
|
Type
|
FILTRATION
|
Details
|
The precipitated 4-(2-methoxyphenyl)-2,6-piperidinedione was filtered off
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Type
|
ADDITION
|
Details
|
To a suspension of LiAlH4 (30 g) in dry THF (1000 ml)
|
Type
|
ADDITION
|
Details
|
were added small portions (in total 65 g) of the piperidinedione while the temperature
|
Type
|
TEMPERATURE
|
Details
|
gradually raised
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled below 10° C.
|
Type
|
ADDITION
|
Details
|
diluted aqueous NaOH solution (4M) (60 ml) was cautiously added
|
Type
|
CUSTOM
|
Details
|
Precipitated inorganic salts
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the remaining oil was dissolved in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anh. Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dichloromethane evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |